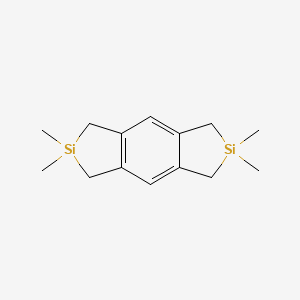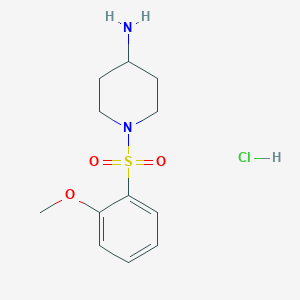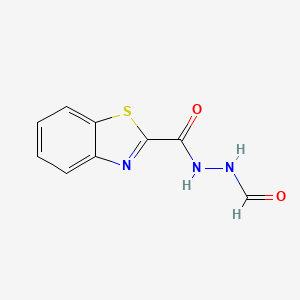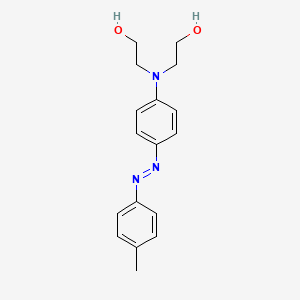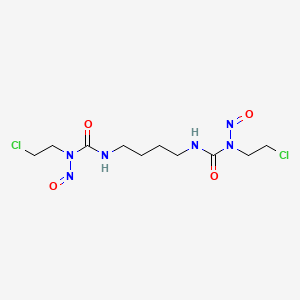
Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitroso groups and chloroethyl groups attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of urea with 2-chloroethylamine and nitrosating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Urea, 2-chloroethylamine, nitrosating agents (e.g., sodium nitrite).
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control the concentration of reactants and maintain the desired temperature and pressure.
化学反应分析
Types of Reactions
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-): Unique due to the presence of both nitroso and chloroethyl groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitro-): Similar structure but with nitro groups instead of nitroso groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-amino-): Contains amino groups instead of nitroso groups.
Uniqueness
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
60784-43-2 |
|---|---|
分子式 |
C10H18Cl2N6O4 |
分子量 |
357.19 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20) |
InChI 键 |
PQJLRURZNPVKLU-UHFFFAOYSA-N |
规范 SMILES |
C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


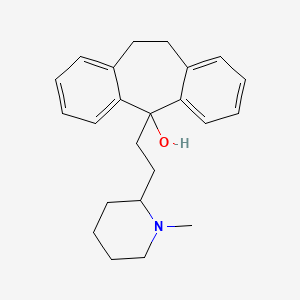

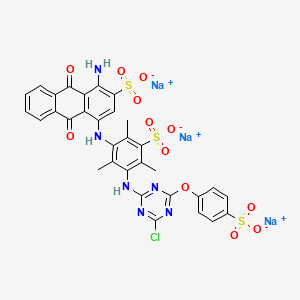
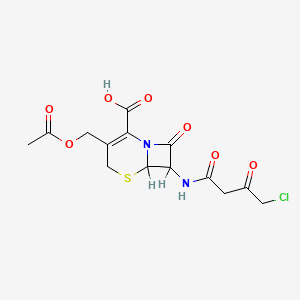
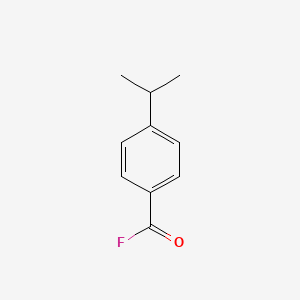
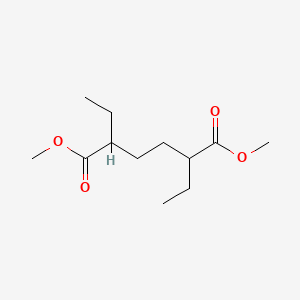
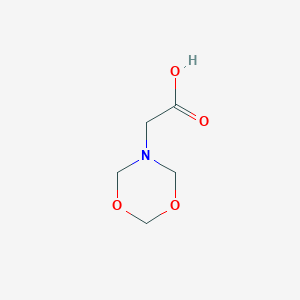
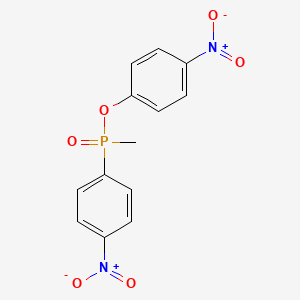
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
